

Introduction: Unveiling the Molecular Architecture of a Versatile Pyridine Derivative

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Compound of Interest

Compound Name: 5-Bromo-3-nitropyridine-2-carbaldehyde

Cat. No.: B1441423

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5-Bromo-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The precise three-dimensional arrangement of its constituent atoms and the molecule's conformational flexibility are critical determinants of its reactivity, intermolecular interactions, and, ultimately, its utility in the development of novel therapeutic agents and functional materials. The presence of a rotatable carbaldehyde group, a bulky bromine atom, and an electron-withdrawing nitro group on the pyridine scaffold suggests a rich and complex conformational landscape. This guide provides a comprehensive, multi-faceted approach to the structural and conformational analysis of **5-Bromo-3-nitropyridine-2-carbaldehyde**, integrating solid-state analysis, solution-state characterization, and computational modeling to construct a holistic understanding of its molecular architecture.

Part 1: Definitive Solid-State Structure via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.^{[1][2]} This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation as it exists within a crystal lattice.

Causality in Experimental Design: The Imperative of a High-Quality Crystal

The success of an SCXRD experiment is entirely contingent on the quality of the single crystal. [3][4] A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is required to produce a clear diffraction pattern when irradiated with X-rays.[5][6] The choice of crystallization technique is therefore paramount and is guided by the solubility profile of the compound.

Experimental Protocol: Crystal Growth of 5-Bromo-3-nitropyridine-2-carbaldehyde

- Purity Assessment: Begin with highly pure starting material (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
- Solvent Screening: Systematically screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound has moderate solubility.
- Slow Evaporation Technique:
 - Prepare a nearly saturated solution of the compound in the chosen solvent.
 - Filter the solution through a syringe filter into a clean, small vial.
 - Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.
 - Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]
- Crystal Mounting and Data Collection:
 - Carefully select a well-formed, transparent crystal and mount it on a goniometer head.
 - Place the mounted crystal on the diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[8]

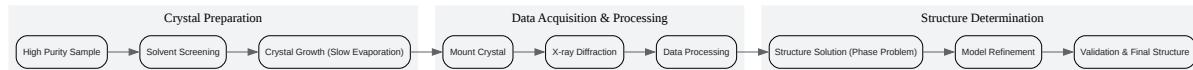
- The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.^[9]
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - The "phase problem" is solved to generate an initial electron density map.
 - A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.

Anticipated Crystallographic Data

The following table presents expected bond lengths and angles for **5-Bromo-3-nitropyridine-2-carbaldehyde** based on typical values for substituted pyridine derivatives.

Parameter	Expected Value
C-Br Bond Length	~1.85-1.90 Å
C-N (pyridine) Bond Lengths	~1.33-1.39 Å
C-C (pyridine) Bond Lengths	~1.38-1.40 Å
C-C (aldehyde) Bond Length	~1.48-1.52 Å
C=O Bond Length	~1.20-1.23 Å
N-O (nitro) Bond Lengths	~1.21-1.25 Å
C-N-C (pyridine) Bond Angle	~117-120°
C-C-Br Bond Angle	~118-122°
O=C-H Bond Angle	~120-124°

Workflow for Single Crystal X-ray Diffraction

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Caption: Workflow for SCXRD analysis.

Part 2: Unraveling the Solution-State Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and conformation of molecules in solution.[10][11] It provides information on the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) and their connectivity.

Synergistic Application of 1D and 2D NMR Techniques

A comprehensive NMR analysis involves a suite of experiments. 1D ¹H and ¹³C NMR provide an initial overview of the number and types of protons and carbons. 2D NMR techniques are then employed to assemble the molecular structure piece by piece.[12][13][14]

Experimental Protocol: NMR Structural Elucidation

- Sample Preparation: Dissolve ~5-10 mg of **5-Bromo-3-nitropyridine-2-carbaldehyde** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
- 1D NMR Acquisition:
 - Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.
 - Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, to distinguish between CH, CH₂, and CH₃ groups.[10]
- 2D NMR Acquisition:

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[13][14]
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (<5 Å), providing key information about the molecule's conformation.[14]

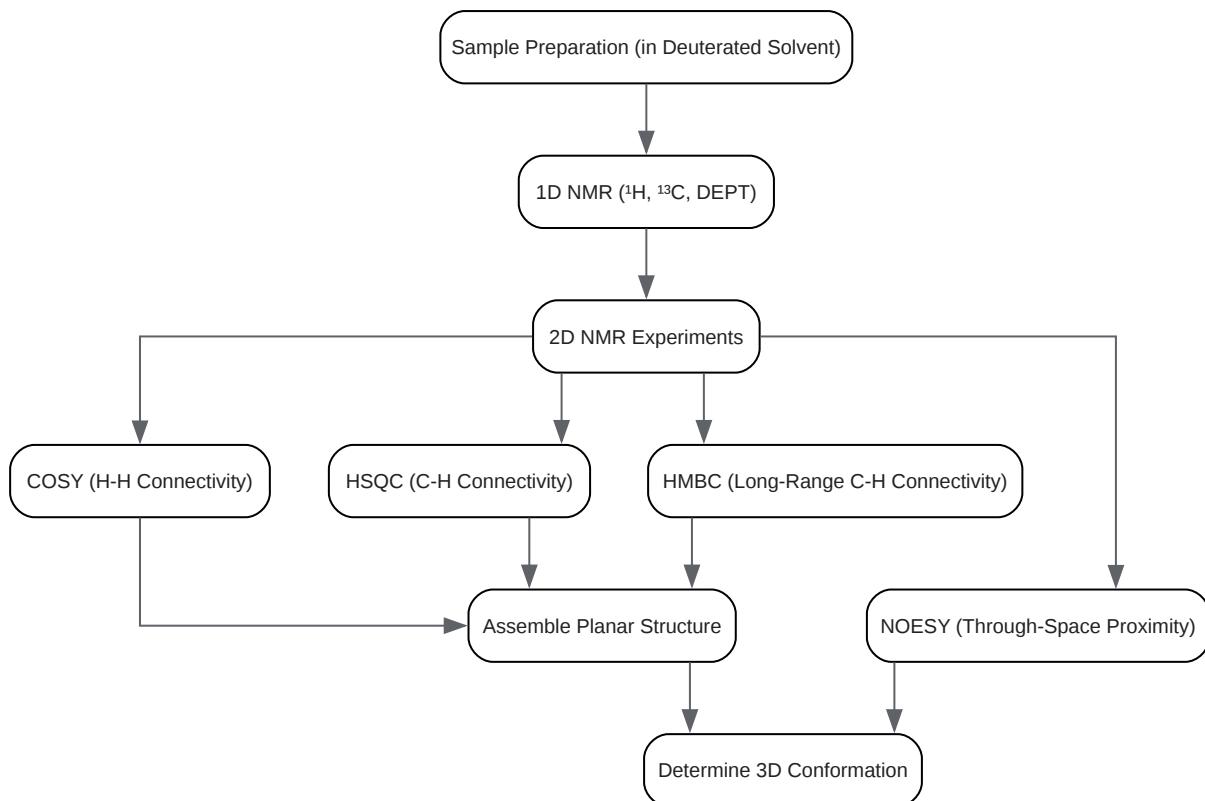
Conformational Insights from NOESY

The key to determining the preferred conformation of the carbaldehyde group lies in the NOESY spectrum. A NOE correlation between the aldehyde proton and the proton on the adjacent pyridine carbon (H-6) would indicate a preference for a specific planar conformation.

Predicted NMR Data

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Aldehyde CH	9.8 - 10.2	188 - 192
Pyridine H-4	8.8 - 9.1	135 - 138
Pyridine H-6	8.6 - 8.9	150 - 153
Pyridine C-2	-	152 - 155
Pyridine C-3	-	145 - 148
Pyridine C-5	-	118 - 122

Workflow for NMR Structural and Conformational Analysis



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Caption: Workflow for NMR analysis.

Part 3: In Silico Exploration via Computational Modeling

Computational chemistry provides a powerful means to explore the conformational space of a molecule, calculate the relative energies of different conformers, and rationalize the experimental findings.[15][16]

A Two-Tiered Approach: From Rapid Screening to High Accuracy

A robust computational strategy involves an initial, broad search of the conformational landscape using computationally inexpensive methods, followed by high-accuracy calculations on the most promising low-energy structures.

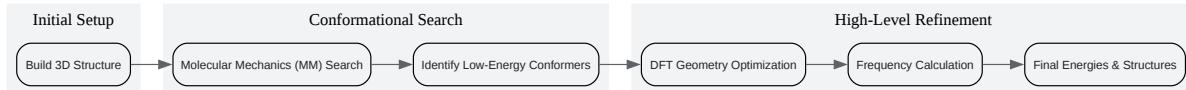
Computational Protocol: Conformational Search and Energy Calculation

- Initial Structure Generation: Build the 3D structure of **5-Bromo-3-nitropyridine-2-carbaldehyde** in a molecular modeling software package.
- Molecular Mechanics (MM) Conformational Search:
 - Employ a suitable force field (e.g., MMFF94 or GAFF) to perform a systematic or stochastic search of the conformational space.[\[17\]](#)[\[18\]](#) This primarily involves rotating the C-C bond connecting the aldehyde group to the pyridine ring.
 - This search will generate a large number of potential conformers.
- Geometry Optimization with Density Functional Theory (DFT):
 - Take the low-energy conformers identified from the MM search and perform full geometry optimization using DFT. A common and reliable method is B3LYP with a basis set such as 6-311G+(d,p).[\[19\]](#)[\[20\]](#)
 - This will yield highly accurate geometries and relative energies for the stable conformers.
- Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

Key Conformational Question: Aldehyde Orientation

The primary conformational degree of freedom is the torsion angle around the C2-C(aldehyde) bond. The two most likely planar conformers would be the syn and anti rotamers, where the aldehyde C=O bond is oriented towards or away from the nitro group, respectively. DFT calculations will provide the relative energies of these conformers.

Workflow for Computational Conformational Analysis



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Caption: Workflow for computational analysis.

Conclusion: An Integrated View of Molecular Structure

The comprehensive analysis of **5-Bromo-3-nitropyridine-2-carbaldehyde** requires the integration of solid-state, solution-state, and computational data. SCXRD provides an exact snapshot of the molecule's conformation in the crystalline state, influenced by packing forces. NMR, particularly through NOESY data, reveals the time-averaged preferred conformation in a specific solvent environment. Computational modeling bridges these experimental techniques, providing a detailed map of the potential energy surface and the relative stabilities of all possible conformers. By combining these powerful methods, researchers can gain a deep and actionable understanding of the structural and conformational properties of this versatile molecule, paving the way for its rational application in drug design and materials science.

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